molecular formula C7H9N3O2 B8565212 Methyl 2-(6-Aminopyridazin-3-yl)acetate

Methyl 2-(6-Aminopyridazin-3-yl)acetate

Cat. No.: B8565212
M. Wt: 167.17 g/mol
InChI Key: XGJASCHFXITAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-Aminopyridazin-3-yl)acetate is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features both a reactive methyl ester and a 6-aminopyridazine core, a heteroaromatic system known for its significant role in designing bioactive molecules. The aminopyridazine scaffold is a key pharmacophore in the development of novel kinase inhibitors, and related heterocyclic esters are frequently employed in the synthesis of compound libraries for biological screening. The ester functional group provides a versatile handle for further synthetic modification, such as hydrolysis to the corresponding acid or amidation reactions, allowing researchers to diversify the molecular structure and fine-tune the properties of lead compounds. Similarly, the amino group on the pyridazine ring can be used to form amide bonds or undergo other coupling reactions, making this reagent a crucial intermediate for constructing more complex target molecules. As a specialist building block, this compound is intended for use by qualified researchers in laboratory settings only. This product is strictly for research purposes and is not classified or sold for human or veterinary use.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-(6-aminopyridazin-3-yl)acetate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)4-5-2-3-6(8)10-9-5/h2-3H,4H2,1H3,(H2,8,10)

InChI Key

XGJASCHFXITAQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN=C(C=C1)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 2-(6-Aminopyridazin-3-yl)acetate has been investigated for its potential as an anticancer agent. Research indicates that it can act as a kinase inhibitor, particularly targeting the RET (rearranged during transfection) kinase involved in certain cancers, such as medullary thyroid carcinoma. In a study, derivatives of this compound showed promising inhibitory activity against RET, demonstrating IC50 values in the low micromolar range, indicating effective modulation of cancer-related pathways .

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings highlight its potential use in developing new antimicrobial agents .

Biochemical Applications

Enzyme Interaction Studies
this compound interacts with several enzymes, influencing their activity and function. For instance, it has been shown to modulate the activity of aminotransferases, which play a crucial role in amino acid metabolism. Such interactions can lead to alterations in metabolic pathways, making the compound valuable for biochemical research.

Binding Affinity Research
Studies focusing on the binding affinity of this compound to specific proteins have elucidated its mechanism of action. Understanding these interactions is crucial for drug development, as they can reveal how the compound may influence biological pathways at the molecular level.

Synthetic Methodologies

Synthesis of Derivatives
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Various synthetic routes have been developed to modify this compound into derivatives with enhanced biological properties or novel functionalities. For example, it can undergo Fischer esterification or Suzuki coupling reactions to yield new compounds with tailored activities .

Case Studies

Study Focus Findings Significance
RET Kinase Inhibition This compound derivatives showed IC50 values ranging from 0.21 µM to 18.8 µM against RET kinase .Potential for developing targeted cancer therapies.
Antimicrobial Evaluation Moderate activity against S. aureus and E. coli was observed .Implications for new antibiotic development strategies.
Enzyme Modulation Studies Influences on aminotransferase activity were noted.Insights into metabolic regulation and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-(6-Aminopyridazin-3-yl)acetate with structurally analogous compounds, emphasizing differences in core structures, substituents, and biological relevance.

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Features Biological/Functional Relevance
This compound C₇H₉N₃O₂ 167.17 Pyridazine Amino group at C6, methyl ester at C3 Intermediate for kinase inhibitors
Methyl 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate C₈H₁₀N₂O₃ 182.18 Pyridazinone (oxidized) Oxo group at C6, methyl at C5 High structural similarity (0.91) ; potential metabolite
Ethyl 2-(6-Aminopyridin-3-yl)acetate C₉H₁₃N₃O₂ 195.22 Pyridine Amino group at C6, ethyl ester at C3 Lower similarity (0.88) due to pyridine core
Methyl 2-(3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl)acetate C₁₆H₁₄N₃O₃ 296.30 Imidazo-pyridazine Fused imidazole-pyridazine, methoxy linker RET kinase inhibitor (IC₅₀ < 100 nM)
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Indole Methyl at C6, acetic acid at C3 NSAID-related degradation product

Structural and Functional Analysis

This influences binding affinity in kinase targets . Pyridazinone derivatives (e.g., Methyl 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate) introduce a ketone group, reducing basicity but increasing solubility in polar solvents .

Substituent Effects: The 6-amino group in the target compound is critical for hydrogen bonding in active sites, as seen in RET kinase inhibitors like compound 13g (IC₅₀ = 33.7% inhibition) . Ester vs. Acid Moieties: Methyl/ethyl esters (e.g., Ethyl 2-(6-aminopyridin-3-yl)acetate) improve cell permeability compared to carboxylic acids (e.g., 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid) .

Biological Activity :

  • Fused-ring systems (e.g., imidazo-pyridazine in compound 11 ) exhibit enhanced kinase inhibition due to increased planarity and van der Waals interactions .
  • Indole-based analogs (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) diverge in application, primarily serving as NSAID metabolites rather than kinase-targeting agents .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for Methyl 2-(3-((6-aminopyridazin-3-yl)oxy)phenyl)acetate, involving palladium-catalyzed couplings or nucleophilic substitutions (). Ethyl esters (e.g., ) require alcohol intermediates, whereas pyridazinones may necessitate oxidation steps .

Preparation Methods

Substitution of Halogenated Pyridazines

A common approach involves substituting halogen atoms on pyridazine rings. For example, 3-chloro-6-aminopyridazine reacts with nucleophiles like methyl acetoacetate enolates under basic conditions.

Procedure :

  • 3-Chloro-6-aminopyridazine (1.0 eq) is treated with sodium hydride (1.2 eq) in anhydrous DMF at 0°C.

  • Methyl acetoacetate (1.5 eq) is added dropwise, and the mixture is stirred at 80°C for 12 h.

  • The product is isolated via column chromatography (hexane:ethyl acetate, 3:1).

Key Data :

ParameterValue
Yield65–72%
Purity (HPLC)≥98%
Reaction Temperature80°C

Mechanistic Insight :
The reaction proceeds via deprotonation of methyl acetoacetate to form an enolate, which displaces the chloride on the pyridazine ring.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed couplings enable the introduction of ester-containing groups.

Procedure :

  • 3-Bromo-6-nitropyridazine (1.0 eq) is reacted with (methoxycarbonylmethyl)boronic acid (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/water (4:1) at 90°C.

  • The nitro group is reduced to amino using H₂/Pd-C in methanol.

Key Data :

ParameterValue
Yield (Coupling)58%
Yield (Reduction)85%
Catalyst Loading5 mol% Pd(PPh₃)₄

Limitations :

  • Requires air-free conditions.

  • Boronic acid derivatives may require custom synthesis.

Esterification of Carboxylic Acid Precursors

Acid-to-Ester Conversion

2-(6-Aminopyridazin-3-yl)acetic acid is esterified using methanol under acidic conditions.

Procedure :

  • The carboxylic acid (1.0 eq) is refluxed with excess methanol and concentrated H₂SO₄ (0.1 eq) for 6 h.

  • The product is purified via recrystallization (ethanol/water).

Key Data :

ParameterValue
Yield89%
Reaction Time6 h
SolventMethanol

Synthesis of Carboxylic Acid Precursor :

  • 3-Cyano-6-aminopyridazine is hydrolyzed using 6 M HCl at 100°C for 24 h.

Cyclization Strategies

Hydrazine-Based Ring Closure

Pyridazines are synthesized via condensation of 1,2-diketones with hydrazines.

Procedure :

  • Ethyl 3-oxopentanedioate (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol at reflux.

  • The intermediate dihydropyridazine is oxidized with MnO₂ to yield the aromatic pyridazine.

Key Data :

ParameterValue
Yield (Cyclization)70%
Oxidation Yield82%

Advantages :

  • Direct introduction of substituents during ring formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution7298ModerateHigh
Suzuki Coupling5895LowModerate
Esterification8999HighHigh
Cyclization7097ModerateLow

Optimal Route : Esterification of pre-formed carboxylic acids offers the highest yield and scalability, making it preferable for industrial applications.

Q & A

Q. How can purification and characterization of this compound be systematically performed?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from methanol or ethanol improves purity. Characterization requires NMR (¹H/¹³C), FTIR (for ester C=O and NH₂ stretches), and mass spectrometry. X-ray crystallography (using SHELX for refinement) resolves stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy (similar to 2-aminopyrimidine derivatives). Store at –20°C in airtight containers to prevent hydrolysis. Quench waste with aqueous NaOH and dispose via hazardous waste protocols .

Q. How are computational tools used to predict physicochemical properties like LogP and solubility?

  • Methodological Answer : Software such as ChemAxon or ACD/Labs calculates LogP (e.g., 0.92–1.89 for analogous esters) and polar surface area (PSA ~40–50 Ų) . Validate predictions experimentally via shake-flask methods (octanol/water partitioning) or HPLC retention times.

Advanced Research Questions

Q. How do crystallographic refinement challenges arise in resolving this compound’s structure, and how are they addressed?

  • Methodological Answer : Twinning or weak diffraction (common in flexible esters) complicates refinement. SHELXL integrates twin-law matrices and restraints for bond lengths/angles. High-resolution data (≤1.0 Å) and iterative Fourier mapping improve electron density models . ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Q. What strategies resolve contradictions between experimental and computational LogP values?

  • Methodological Answer : Discrepancies often stem from solvent effects or protonation states. Adjust computational parameters (e.g., pH-dependent LogD via MarvinSketch) and validate with experimental HPLC (C18 column, methanol/water mobile phase). For example, methyl pyridazine esters show LogP variations of ±0.3 units between methods .

Q. How can biological activities of this compound derivatives be systematically evaluated?

  • Methodological Answer : Derivatize the pyridazine core (e.g., introduce halogens or alkyl groups) and screen for antimicrobial or enzyme-inhibitory activity. Use in vitro assays (MIC for bacteria, IC₅₀ for kinases) and molecular docking (AutoDock Vina) to correlate structure-activity relationships (SAR). Pyridazine analogs have shown promise in targeting bacterial efflux pumps .

Q. What multi-step synthesis optimizations are needed for functionalizing the pyridazine core?

  • Methodological Answer : Protect the amine group (e.g., Boc or Fmoc) before introducing substituents at the 3-position. For bromination, use NBS in CCl₄ under radical conditions. Monitor regioselectivity via LC-MS. Deprotect with TFA/CH₂Cl₂ (Boc) or piperidine/DMF (Fmoc) .

Q. How do functional groups (e.g., halogens, esters) influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Bromine increases molecular weight and lipophilicity (↑LogP), enhancing membrane permeability but reducing solubility. Methyl esters improve metabolic stability compared to ethyl analogs. Use ADMET predictors (e.g., SwissADME) to balance bioavailability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.